4-Chlorohexan-1-ol

Catalog No.
S15203147
CAS No.
58705-86-5
M.F
C6H13ClO
M. Wt
136.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorohexan-1-ol

CAS Number

58705-86-5

Product Name

4-Chlorohexan-1-ol

IUPAC Name

4-chlorohexan-1-ol

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

InChI

InChI=1S/C6H13ClO/c1-2-6(7)4-3-5-8/h6,8H,2-5H2,1H3

InChI Key

LCIZFBMSGSCRPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCO)Cl

4-Chlorohexan-1-ol (CAS 58705-86-5) is a bifunctional aliphatic compound featuring a primary hydroxyl group and a secondary chloride at the C4 position. This specific 1,4-disubstitution pattern makes it a highly valuable precursor for the rapid synthesis of 5-membered cyclic ethers, specifically 2-ethyltetrahydrofuran and its derivatives [1]. In procurement and process chemistry, it is prized for its ability to undergo intramolecular Williamson ether synthesis under mild basic conditions, avoiding the harsh acidic dehydration steps required by non-halogenated diol alternatives [2].

Research Fit

Position δ‑chloro primary alcohol for regioselective functionalization
Key capability Enables 1,5‑hydrogen atom transfer and δ‑cyclization pathways
Distinction Structurally distinct from terminal chlorohexanols; predictable partitioning

Substituting 4-chlorohexan-1-ol with its more common isomer, 6-chlorohexan-1-ol, fundamentally alters the reaction trajectory. While 6-chlorohexan-1-ol cyclizes to form a 7-membered oxepane ring at a kinetically slow rate, 4-chlorohexan-1-ol rapidly forms a 5-membered 2-ethyltetrahydrofuran ring due to the highly favorable thermodynamics and kinetics of 5-exo-tet cyclization [1]. Similarly, substituting with 1,4-hexanediol requires high-temperature acid catalysis for dehydration, which can lead to unwanted elimination side products (such as hexenols) and lower atom economy compared to the clean, base-promoted cyclization of the 4-chloro analog [2].

Substitution Risk

6‑Chlorohexan‑1‑ol (terminal Cl) may not support δ‑cyclization pathways due to lack of 1,5‑HAT geometry.
2‑Chlorohexan‑1‑ol (vicinal chlorohydrin) favors epoxide formation, altering reaction outcome.
Positional isomer identity critically determines radical‑mediated product distribution; verify isomer purity.

5-Membered Ring Formation Kinetics

In intramolecular etherification, the relative rate of ring closure is highly dependent on the distance between the nucleophile and the leaving group. 4-Chlorohexan-1-ol undergoes rapid base-catalyzed cyclization to form a 5-membered ring (2-ethyltetrahydrofuran). In contrast, the baseline comparator 6-chlorohexan-1-ol forms a 7-membered ring (oxepane). The relative rate of 5-membered ring formation in intramolecular Williamson synthesis is typically 10^3 to 10^5 times faster than 7-membered ring formation due to lower enthalpic and entropic barriers [1].

Evidence DimensionRelative cyclization rate (intramolecular etherification)
Target Compound DataRapid 5-membered ring closure (2-ethyltetrahydrofuran)
Comparator Or Baseline6-Chlorohexan-1-ol (Slow 7-membered oxepane closure)
Quantified Difference~10^3 to 10^5 faster rate for 5-membered vs 7-membered ring formation
ConditionsBase-promoted intramolecular Williamson ether synthesis

Buyers targeting substituted tetrahydrofurans must procure the 4-chloro isomer to ensure kinetically viable reaction times and high yields, as the 6-chloro isomer will stall or require extreme forcing conditions.

Cl vs Br δ‑halogenation yield
Data to verify
~70% (Cl) vs ~55% (Br), Δ +15%
Chloro analog shows higher reported isolated yield under ferrous‑ion conditions.
Source not specified; confirm with supplier.

Base-Promoted Cyclization vs. Acid Dehydration

When synthesizing 2-ethyltetrahydrofuran, 1,4-hexanediol requires strong acid catalysis (e.g., sulfuric acid or solid acid catalysts) and elevated temperatures to drive the dehydration reaction, which can trigger competing elimination pathways yielding hexenols [1]. 4-Chlorohexan-1-ol, possessing a pre-installed secondary chloride leaving group, undergoes cyclization under mild basic conditions at significantly lower temperatures, suppressing elimination and improving the purity profile of the cyclic ether product [2].

Evidence DimensionCyclization conditions and side-product suppression
Target Compound DataMild basic conditions (e.g., NaOH/KOH), low temperature, minimal elimination
Comparator Or Baseline1,4-Hexanediol (Requires strong acid, high heat, prone to hexenol formation)
Quantified DifferenceElimination of harsh acidic dehydration steps
ConditionsIndustrial synthesis of 2-ethyltetrahydrofuran

For process scale-up, avoiding high-temperature acid catalysis reduces equipment corrosion and simplifies downstream purification by minimizing alkene byproducts.

Method-dependent yield
Method context
78% (hypochlorite‑Fe2+) vs 57–65% (Pb(OAc)4–CuCl2)
Synthetic route may influence batch yield and consistency.
Published yields; verify with lot‑specific data.

Orthogonal Reactivity in API Synthesis

The structure of 4-chlorohexan-1-ol offers distinct chemoselectivity. The primary hydroxyl group can be selectively protected or oxidized (e.g., to 4-chlorohexanal) without affecting the secondary chloride. Conversely, the secondary chloride can undergo targeted nucleophilic displacement if the hydroxyl is protected [1]. This orthogonal reactivity is fundamentally different from terminal dihalides or primary-primary bifunctional molecules like 1,6-hexanediol, allowing for precise stepwise functionalization in complex API synthesis without generating statistical product mixtures [2].

Evidence DimensionChemoselective differentiation
Target Compound DataOrthogonal reactivity (primary -OH vs secondary -Cl)
Comparator Or Baseline1,6-Dichlorohexane or symmetric diols (Indistinguishable primary sites)
Quantified DifferenceEnables single-site functionalization without statistical product mixtures
ConditionsMulti-step organic synthesis / API precursor development

Procuring a molecule with built-in electronic and steric differentiation prevents the need for statistical mono-protection strategies, saving synthetic steps and increasing overall yield.

δ‑Cyclization exclusivity
Class-level
4‑Cl enables 1,5‑HAT; 6‑Cl does not
Positional isomer determines feasibility of radical cyclization.
Based on mechanistic studies; confirm under specific conditions.
GC retention order
Class-level
4‑Cl elutes earlier than 6‑Cl on non‑polar GC
Retention difference supports isomer identity verification.
Quantitative indices not reported; validate with reference standards.

Specialty Solvent and Ether Synthesis

4-Chlorohexan-1-ol serves as a direct precursor for the industrial production of 2-ethyltetrahydrofuran via mild base-catalyzed cyclization, bypassing the harsh acidic conditions required when using 1,4-hexanediol [1].

Agrochemical and API Building Blocks

It is utilized in multi-step syntheses where orthogonal functionalization of a primary alcohol and a secondary alkyl chloride is required to build complex aliphatic side chains without the need for statistical mono-protection [2].

Asymmetric Synthesis Models

Employed as a substrate in studies of stereospecific nucleophilic substitution (SN2) at the secondary carbon, where inversion of stereochemistry at the C4 position is critical for chiral product development [3].

Application Fit

Application
Selection Property
Validation Focus
Mechanistic 1,5‑HAT probe
δ‑Cl enables predictable radical transfer kinetics
Assay HAT regioselectivity and cyclization efficiency
THF/THP building block
Exclusive δ‑cyclization pathway
Demonstrate formation of cyclic ether products
Isomer‑specific analytical standard
Distinct chromatographic retention from terminal isomer
Confirm isomer identity by GC retention order
Agrochemical SAR intermediate
Bifunctional alcohol‑chloride for sequential derivatization
Ensure isomerically pure building block for lead optimization

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.0654927 g/mol

Monoisotopic Mass

136.0654927 g/mol

Heavy Atom Count

8

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